molecular formula C18H18N2O3 B2532792 N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 627044-23-9

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2532792
CAS No.: 627044-23-9
M. Wt: 310.353
InChI Key: OOIQVPYPNKWHQR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring, and a dimethylamino group attached to the phenyl ring. The presence of these functional groups contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzopyran core. One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the benzopyran ring. The resulting intermediate is then subjected to further reactions to introduce the dimethylamino group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzopyran core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds share the dimethylamino group and phenyl ring but differ in the core structure.

    1,8-naphthalimide derivatives: These compounds have a similar aromatic core but differ in the functional groups attached.

Uniqueness

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific combination of functional groups and the benzopyran core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20(2)14-9-7-13(8-10-14)19-17(21)16-11-12-5-3-4-6-15(12)18(22)23-16/h3-10,16H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQVPYPNKWHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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